4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes a brominated dimethylphenoxy group, a butoxy linker, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Bromination: The starting material, 4,5-dimethylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Etherification: The brominated product is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form the butoxy linkage.
Methoxylation: The intermediate product is further reacted with methoxybenzaldehyde under basic conditions to introduce the methoxybenzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzoic acid.
Reduction: 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity or reduce toxicity.
Industry
In industry, this compound can be used in the production of specialty chemicals, including advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde exerts its effects depends on its interaction with molecular targets. The brominated phenoxy group may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde: Similar structure but with a different substitution pattern on the phenoxy group.
2-Bromo-4,5-dimethoxybenzaldehyde: Lacks the butoxy linker and methoxybenzaldehyde moiety.
4-Bromo-2,5-difluorobenzonitrile: Different functional groups but shares the brominated aromatic core.
Uniqueness
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is unique due to its combination of a brominated phenoxy group, a butoxy linker, and a methoxybenzaldehyde moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-14-10-17(21)19(11-15(14)2)25-9-5-4-8-24-18-7-6-16(13-22)12-20(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOJHGUNOEKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367717 |
Source
|
Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6438-53-5 |
Source
|
Record name | 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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